3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide
CAS No.: 1091022-01-3
Cat. No.: VC11955892
Molecular Formula: C24H35N5O2S
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091022-01-3 |
|---|---|
| Molecular Formula | C24H35N5O2S |
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]propanamide |
| Standard InChI | InChI=1S/C24H35N5O2S/c1-4-29(5-2)20-12-13-21(17(3)15-20)27-22(30)14-11-19-16-32-24(26-19)28-23(31)25-18-9-7-6-8-10-18/h12-13,15-16,18H,4-11,14H2,1-3H3,(H,27,30)(H2,25,26,28,31) |
| Standard InChI Key | TXMZDWZKQTXRFY-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Introduction
Synthesis Methods
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring and the attachment of the cyclohexylcarbamoyl and propanamide groups. Common methods include condensation reactions and nucleophilic substitutions using commercially available reagents.
Biological Activities
Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. The presence of a cyclohexylcarbamoyl group may enhance interactions with biological targets, while the 4-(diethylamino)-2-methylphenyl group could influence solubility and membrane permeability.
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial Activity | Inhibition of bacterial enzymes or disruption of cell membranes. |
| Antiproliferative Activity | Interference with cell cycle progression or induction of apoptosis. |
| Anti-inflammatory Activity | Inhibition of inflammatory enzymes or modulation of cytokine production. |
Research Findings and Future Directions
While specific research findings for this exact compound are not available, studies on similar compounds suggest promising biological activities. Future research should focus on synthesizing the compound and evaluating its biological effects through in vitro and in vivo studies. Molecular docking and dynamics simulations can provide insights into its binding interactions with potential targets.
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